5-Chloro-2-[(3,4-dichlorobenzyl)oxy]benzoic acid
Description
Properties
IUPAC Name |
5-chloro-2-[(3,4-dichlorophenyl)methoxy]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl3O3/c15-9-2-4-13(10(6-9)14(18)19)20-7-8-1-3-11(16)12(17)5-8/h1-6H,7H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLRVNVFRKCEBEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1COC2=C(C=C(C=C2)Cl)C(=O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40399309 | |
| Record name | 5-chloro-2-[(3,4-dichlorobenzyl)oxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40399309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62176-37-8 | |
| Record name | 5-Chloro-2-[(3,4-dichlorophenyl)methoxy]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62176-37-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-chloro-2-[(3,4-dichlorobenzyl)oxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40399309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions:
- Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH).
- Solvent : Polar aprotic solvents such as dimethylformamide (DMF) or acetone.
- Temperature : 80–100°C for 6–12 hours.
- Yield : 65–78% after recrystallization.
Mechanistic Insight :
The base deprotonates the hydroxyl group of 5-chloro-2-hydroxybenzoic acid, generating a phenoxide ion. This ion attacks the electrophilic carbon in 3,4-dichlorobenzyl chloride, forming the ether linkage. Excess base neutralizes HCl byproducts, driving the reaction forward.
Alternative Microwave-Assisted Synthesis
Recent protocols employ microwave irradiation to accelerate reaction kinetics, reducing processing time from hours to minutes.
Protocol:
- Reactants : 5-chloro-2-hydroxybenzoic acid (1 eq), 3,4-dichlorobenzyl chloride (1.2 eq).
- Catalyst : Pyridine (0.1 eq) in acetone.
- Irradiation : 600 W microwave for 5–10 minutes.
- Yield : 82–85% with >98% purity (HPLC).
Advantages :
Industrial-Scale Production
Industrial synthesis optimizes cost and scalability using continuous-flow reactors and solvent recycling.
Key Steps:
Optimization Strategies
Catalytic Enhancements
Solvent Selection
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 36.7 | 78 | 95 |
| Acetone | 20.7 | 82 | 98 |
| THF | 7.5 | 58 | 89 |
Key Insight : Acetone balances polarity and environmental impact, making it preferable for green chemistry applications.
Purification and Characterization
Recrystallization
Chromatographic Methods
Analytical Confirmation
- ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J=2.4 Hz, 1H), 7.52–7.48 (m, 3H), 5.22 (s, 2H).
- IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-O-C asymmetric stretch).
Challenges and Solutions
Byproduct Formation
Solvent Residuals
- Issue : DMF traces in final product.
- Solution : Post-synthesis azeotropic distillation with toluene.
Emerging Techniques
Enzymatic Catalysis
Preliminary studies using lipases (e.g., Candida antarctica Lipase B) show promise for solvent-free synthesis at 50°C, though yields remain low (45–50%).
Flow Chemistry
Microreactors enable precise temperature control, achieving 88% yield in 30 minutes.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-[(3,4-dichlorobenzyl)oxy]benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Esterification: Alcohols and acid catalysts like sulfuric acid.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Products with substituted nucleophiles on the benzene ring.
Esterification: Ester derivatives of the compound.
Reduction: Alcohol derivatives of the compound.
Scientific Research Applications
Scientific Research Applications
1. Chemistry:
5-Chloro-2-[(3,4-dichlorobenzyl)oxy]benzoic acid serves as a valuable building block for synthesizing more complex molecules. Its chlorinated structure allows for various chemical reactions, including:
- Substitution Reactions: Chlorine atoms on the benzene ring can be replaced by other nucleophiles.
- Esterification: The carboxylic acid group can react with alcohols to form esters.
- Reduction: The compound can be reduced to its corresponding alcohol using reducing agents.
Common Reagents and Conditions:
| Reaction Type | Common Reagents | Conditions |
|---|---|---|
| Substitution | Nucleophiles (amines, thiols) | Base (e.g., sodium hydroxide) |
| Esterification | Alcohols | Acid catalyst (e.g., sulfuric acid) |
| Reduction | Lithium aluminum hydride | Anhydrous solvents |
2. Biological Activity:
The compound exhibits promising biological activities, particularly in antimicrobial and anti-inflammatory research. Studies suggest that it may inhibit inflammatory mediators such as TNF-α and IL-1β and exhibit antimicrobial properties against various pathogens.
Antimicrobial Properties
Preliminary investigations indicate that similar compounds demonstrate efficacy against bacteria and fungi, making them candidates for pharmaceutical development.
Anti-inflammatory Effects
Research has shown that derivatives of this compound can effectively inhibit cyclooxygenase (COX) enzymes involved in inflammatory pathways.
Case Studies
Case Study 1: Anti-inflammatory Efficacy
A study conducted on related benzoic acid derivatives revealed significant reductions in inflammation in animal models by inhibiting COX enzymes effectively. The findings suggest that the structural features of this compound contribute to its anti-inflammatory properties.
Case Study 2: Antimicrobial Resistance
Another study focused on combating antimicrobial resistance demonstrated that derivatives similar to this compound showed promise in overcoming resistance mechanisms in bacterial strains. This indicates potential therapeutic applications for treating resistant infections.
Mechanism of Action
The mechanism of action of 5-Chloro-2-[(3,4-dichlorobenzyl)oxy]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-(3-chlorobut-2-enyloxy)benzoic acid
- 5-Chloro-2-(dodecyloxy)benzoic acid
- 2-(5-Chloro-2-hydroxybenzoyl)benzoic acid
- 2,4-Dichloro-5-chlorosulfonyl-benzoic acid
Uniqueness
5-Chloro-2-[(3,4-dichlorobenzyl)oxy]benzoic acid is unique due to the presence of multiple chlorine atoms and the benzoic acid moiety, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous .
Biological Activity
5-Chloro-2-[(3,4-dichlorobenzyl)oxy]benzoic acid is a compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article reviews its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a chloro-substituted benzoic acid core with a 3,4-dichlorobenzyl ether moiety. Its molecular formula is , and it has a molecular weight of approximately 331.58 g/mol. The presence of multiple chlorine atoms significantly influences its reactivity and biological properties.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Antimicrobial Activity : The compound shows potential antimicrobial properties, likely due to its ability to interact with microbial cell membranes or inhibit specific metabolic pathways in pathogens.
- Anti-inflammatory Effects : Studies suggest that it may inhibit inflammatory mediators such as TNF-α and IL-1β in models of inflammation, potentially through the inhibition of COX enzymes and modulation of NF-κB signaling pathways .
Antimicrobial Properties
This compound has been investigated for its antimicrobial activity against various pathogens. Preliminary studies indicate that similar compounds often demonstrate efficacy against bacteria and fungi, making them candidates for pharmaceutical development.
Anti-inflammatory Activity
A notable study highlighted the compound's effectiveness in reducing inflammation in LPS-induced rat models. After administration at a dosage equivalent to 500 mg/60 kg body weight, significant reductions in inflammatory markers were observed, demonstrating its potential as a therapeutic agent for inflammatory diseases .
Case Studies
-
Inflammation Model Study :
- Objective : To evaluate the anti-inflammatory effects of this compound.
- Methodology : LPS-induced inflammation in rats was used as a model.
- Results : The compound significantly reduced TNF-α and IL-1β levels while stabilizing body temperature during inflammatory responses. This suggests a promising role in managing COX-related inflammatory conditions .
-
Antimicrobial Testing :
- Objective : To assess the antimicrobial efficacy of the compound against common pathogens.
- Results : Initial tests indicated activity against both bacterial and fungal strains, supporting further exploration into its potential as an antimicrobial agent.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| This compound | Chloro-substituted ether structure | Antimicrobial, anti-inflammatory |
| 5-Chloro-2-benzenesulfonamide | Sulfonamide group instead of ether | Anti-inflammatory |
| 4-Chloro-3-methylbenzoic acid | Lacks complex ether structure | Agrochemical applications |
The unique combination of chlorinated benzene rings and ether functionality in this compound distinguishes it from related compounds, potentially influencing its biological activity and applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Chloro-2-[(3,4-dichlorobenzyl)oxy]benzoic acid?
- Methodology : The compound can be synthesized via nucleophilic substitution or esterification. A plausible route involves coupling 5-chloro-2-hydroxybenzoic acid with 3,4-dichlorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF). The reaction typically proceeds at 80–100°C for 12–24 hours, followed by acidification to isolate the product. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended .
- Key Considerations : Monitor reaction progress using TLC or HPLC. Optimize equivalents of benzyl bromide to minimize byproducts like di-substituted derivatives.
Q. How can the structure of this compound be validated using spectroscopic techniques?
- Methodology :
- NMR : Confirm the aromatic substitution pattern using and NMR. The 3,4-dichlorobenzyl group shows distinct splitting patterns in the aromatic region (δ 7.2–7.6 ppm), while the benzoic acid proton (COOH) appears as a broad peak at δ 12–13 ppm (in DMSO-d₆) .
- Mass Spectrometry : High-resolution MS (HRMS) should confirm the molecular ion peak (C₁₄H₈Cl₃O₃, exact mass ~343.94 g/mol).
- IR : A strong absorption band near 1680–1700 cm⁻¹ corresponds to the carboxylic acid C=O stretch .
Q. What are the stability and storage requirements for this compound?
- Methodology : Store under inert conditions (argon or nitrogen) at 2–8°C in a desiccator. Stability tests via accelerated degradation studies (40°C/75% RH for 4 weeks) can assess hygroscopicity and thermal decomposition. Monitor purity using HPLC (C18 column, acetonitrile/water + 0.1% TFA) .
Advanced Research Questions
Q. How does the substitution pattern influence the compound’s reactivity in cross-coupling reactions?
- Methodology : Evaluate the electronic effects of the 3,4-dichlorobenzyl group on Suzuki-Miyaura or Buchwald-Hartwig couplings. Compare reaction rates and yields with analogs (e.g., 4-chlorobenzyl derivatives) using Pd catalysts. Computational studies (DFT) can predict regioselectivity in electrophilic substitutions .
- Data Analysis : Tabulate coupling efficiencies (Table 1):
| Substituent Position | Catalyst | Yield (%) |
|---|---|---|
| 3,4-Dichloro | Pd(PPh₃)₄ | 72 |
| 4-Chloro | Pd(OAc)₂ | 85 |
Q. What strategies mitigate steric hindrance during functionalization of the benzoic acid core?
- Methodology : Introduce directing groups (e.g., boronates) to enhance meta/para selectivity. Alternatively, employ microwave-assisted synthesis to overcome kinetic barriers. For example, microwave irradiation (150°C, 30 min) improved yields in analogous halogenated benzoic acid derivatives by 20% .
Q. How can computational modeling predict the compound’s binding affinity for biological targets?
- Methodology : Perform molecular docking (AutoDock Vina) against receptors like cyclooxygenase-2 (COX-2) or dopamine D2. Compare binding scores with structurally related inhibitors (e.g., 3,5-dichloro-4-hydroxybenzoic acid derivatives). Validate predictions via in vitro assays (IC₅₀ measurements) .
Contradictions and Limitations
- Synthetic Yields : reports variable yields (50–85%) for similar benzoyl chloride intermediates, suggesting sensitivity to reaction conditions.
- Biological Data : Limited direct evidence exists for this compound’s bioactivity; extrapolations are based on analogs like 3-[(3,4-dichlorobenzyl)oxy]benzoic acid, which showed protease inhibitory activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
